molecular formula C6H3BrCl2O2S B1523820 3-Bromo-5-chlorobenzenesulfonyl chloride CAS No. 1049026-36-9

3-Bromo-5-chlorobenzenesulfonyl chloride

Cat. No. B1523820
CAS RN: 1049026-36-9
M. Wt: 289.96 g/mol
InChI Key: TVNXVTHWGFPUFR-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzenesulfonyl chloride is an organic compound with the CAS Number: 1049026-36-9 . It has a molecular weight of 289.96 and is typically available in powder form .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-chlorobenzenesulfonyl chloride is C6H3BrCl2O2S . This indicates that the molecule consists of 6 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

3-Bromo-5-chlorobenzenesulfonyl chloride is a powder .

Scientific Research Applications

Organic Synthesis

3-Bromo-5-chlorobenzenesulfonyl chloride is utilized in organic synthesis, particularly in the creation of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea HIV protease inhibitors. This compound serves as a key intermediate in various synthetic pathways due to its reactivity, allowing for the introduction of sulfonyl groups into organic molecules .

Pharmaceutical Development

In the pharmaceutical industry, 3-Bromo-5-chlorobenzenesulfonyl chloride is involved in the synthesis of various drug candidates. It is especially noted for its role in developing HIV protease inhibitors, which are crucial for managing and treating HIV infections .

Material Science

The compound’s properties are also significant in material science, particularly concerning safety data sheets (MSDS) where it’s mentioned for its handling procedures and potential hazards. It’s important to note that while specific applications in material science are not detailed in the search results, the compound’s reactivity and safety profile are critical considerations in this field .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNXVTHWGFPUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorobenzenesulfonyl chloride

CAS RN

1049026-36-9
Record name 3-bromo-5-chlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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